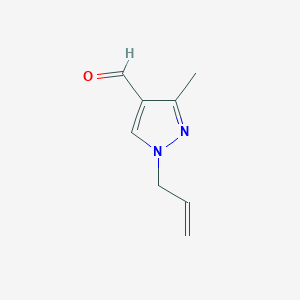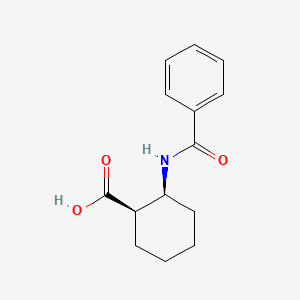
3-Bromo-4-methylbenzohydrazide
Übersicht
Beschreibung
The chemical compound 3-Bromo-4-methylbenzohydrazide falls into the category of benzohydrazide derivatives, which are known for their wide range of chemical and biological activities. The significance of such compounds lies in their structural versatility, which allows for various chemical modifications leading to a vast array of chemical and physical properties.
Synthesis Analysis
While specific synthesis methods for 3-Bromo-4-methylbenzohydrazide are not detailed in the available literature, related compounds provide insight into common synthetic routes. Typically, benzohydrazide derivatives are synthesized through the condensation reaction of appropriate benzoyl chlorides with hydrazine or its derivatives. The presence of the bromo- and methyl- groups in specific positions on the benzene ring likely requires targeted modifications of starting materials or the use of specific catalysts to achieve the desired substitution pattern (Chantrapromma et al., 2015).
Molecular Structure Analysis
Chemical Reactions and Properties
Benzohydrazide derivatives undergo a variety of chemical reactions, primarily due to the reactivity of the hydrazide group and the influence of substituents on the aromatic ring. They can participate in cycloaddition reactions, serve as ligands in coordination chemistry, and undergo nucleophilic substitution reactions. The bromo- and methyl- groups in 3-Bromo-4-methylbenzohydrazide would influence its reactivity patterns, potentially leading to selective bromination or methylation reactions under specific conditions.
Physical Properties Analysis
The physical properties of benzohydrazide derivatives vary widely depending on their molecular structure. Factors such as molecular weight, crystallinity, and the presence of functional groups significantly affect their melting points, solubility, and stability. The specific physical properties of 3-Bromo-4-methylbenzohydrazide would depend on its precise molecular arrangement and intermolecular interactions within the crystal lattice.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the functional groups present in benzohydrazide derivatives. The electron-withdrawing bromo group and the electron-donating methyl group in 3-Bromo-4-methylbenzohydrazide would impact its electronic structure, potentially affecting its reactivity in condensation reactions, nucleophilic substitutions, and its behavior as a ligand in metal complexes.
For more in-depth information and specific details on related compounds, the following references provide valuable insights into the synthesis, structure, and properties of benzohydrazide derivatives and can serve as a basis for further research on 3-Bromo-4-methylbenzohydrazide:
- Chantrapromma et al., 2015: Synthesis and antibacterial properties of 4-bromobenzohydrazide derivatives and crystal structure of (E)-N′-((1H-indol-3-yl)methylene)-4-bromobenzohydrazide. Link to paper.
- Hai-yun Zhu, 2011: Synthesis, Characterization, and Crystal Structures of 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide and N′-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide. Link to paper.
Wissenschaftliche Forschungsanwendungen
Cancer Research
3-Bromo-4-methylbenzohydrazide derivatives have been studied for their potential in cancer treatment. A 2021 study identified these compounds as mTOR inhibitors, which can induce autophagic cell death and apoptosis in triple-negative breast cancer (TNBC) cells. This finding suggests a promising avenue for developing new treatments for TNBC, a particularly aggressive form of breast cancer (Xu et al., 2021).
Antimicrobial Properties
Research conducted in 2020 on vanadium(V) complexes derived from bromo and chloro-substituted hydrazones, including derivatives of 3-Bromo-4-methylbenzohydrazide, demonstrated their potential antimicrobial properties. These complexes were effective against various bacteria and fungi, indicating their potential use in combating microbial infections (Sun et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-4-methylbenzohydrazide is the mTOR (mammalian target of rapamycin) pathway . mTOR is a key regulator of cell growth and proliferation, and it plays a crucial role in protein synthesis and nutrient metabolism .
Mode of Action
3-Bromo-4-methylbenzohydrazide acts as an inhibitor of the mTOR pathway . By inhibiting mTOR, the compound can suppress tumor growth and metastasis, as the activation of mTOR promotes these processes
Biochemical Pathways
The mTOR pathway is closely related to autophagy, a process that involves the degradation and recycling of cellular components . By inhibiting mTOR, 3-Bromo-4-methylbenzohydrazide can induce autophagy, leading to cell death and apoptosis in certain types of cancer cells, such as triple-negative breast cancer (TNBC) cells .
Result of Action
The inhibition of the mTOR pathway by 3-Bromo-4-methylbenzohydrazide leads to the induction of autophagy and apoptosis in TNBC cells . This can result in the suppression of tumor growth and metastasis, providing a potential therapeutic approach for treating TNBC .
Eigenschaften
IUPAC Name |
3-bromo-4-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZACRLLIPEQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362562 | |
| Record name | 3-bromo-4-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylbenzohydrazide | |
CAS RN |
515143-79-0 | |
| Record name | 3-bromo-4-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-methylbenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)






![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)
![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)


